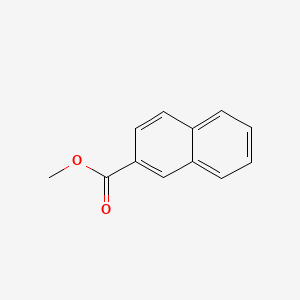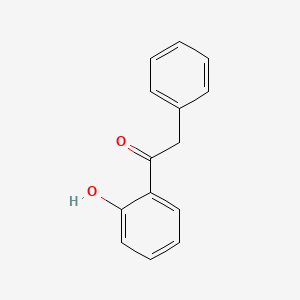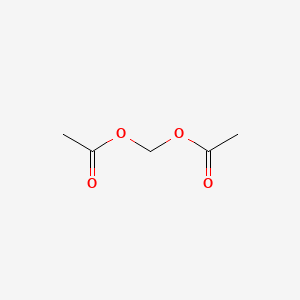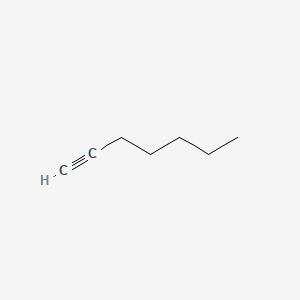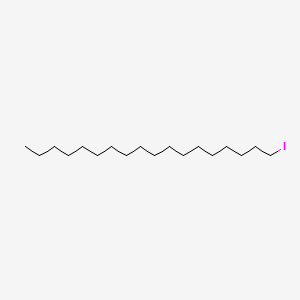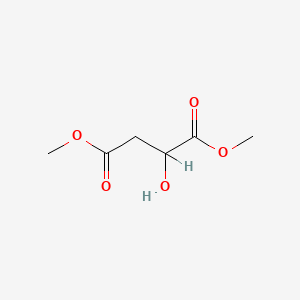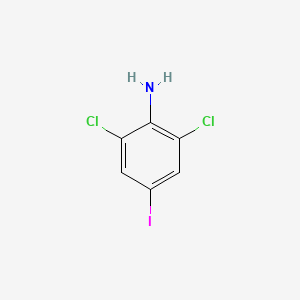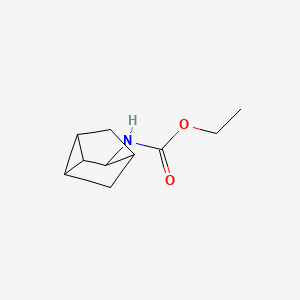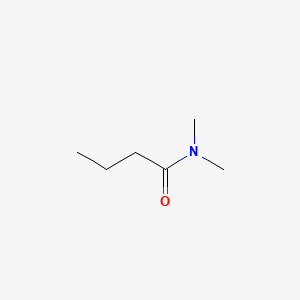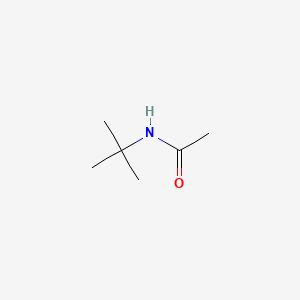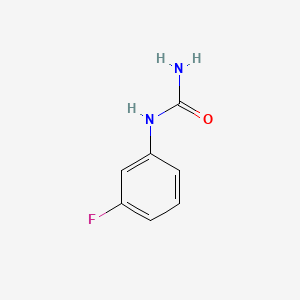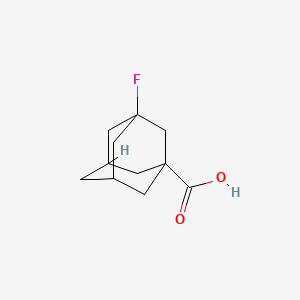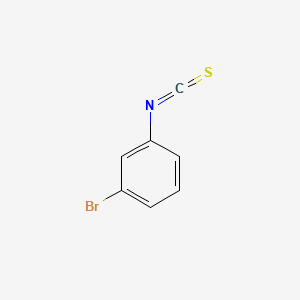
5-Fluoro-1,2,3,4-tetrahydronaphthalene
Vue d'ensemble
Description
5-Fluoro-1,2,3,4-tetrahydronaphthalene is a chemical compound with the molecular formula C10H11F and a molecular weight of 150.19 . It is used in the preparation of Sulfonamides as inhibitors of the chemokine receptor CCR8 for the treatment of Eosinophil and Th2-mediated diseases such as asthma, allergic dermatitis, and rheumatoid arthritis .
Molecular Structure Analysis
The molecular structure of 5-Fluoro-1,2,3,4-tetrahydronaphthalene consists of a tetrahydronaphthalene ring with a fluorine atom attached at the 5th position .Physical And Chemical Properties Analysis
5-Fluoro-1,2,3,4-tetrahydronaphthalene has a predicted boiling point of 213.0±29.0 °C and a predicted density of 1.069±0.06 g/cm3 .Applications De Recherche Scientifique
Liquid Crystal Materials for Active Matrix LCD
5-Fluoro-1,2,3,4-tetrahydronaphthalene has been utilized in the design of liquid crystal materials for active matrix LCDs. Compounds like 6-aryl-5-fluoro-1,2,3,4-tetrahydronaphthalenes show promise due to their wide nematic temperature range, low melting points, and significant dielectric anisotropy, making them useful in TFT-display design (Kusumoto et al., 2004).
Melatonin Receptor Agents
Studies on the enantiomers of tetrahydronaphthalenic derivatives, like those involving 7-fluoro-1,2,3,4-tetrahydronaphthalene, have been conducted for their potential binding to melatonin receptors. These compounds exhibit selective affinity for MT1 and MT2 melatonin receptors, with the (-)-(S) enantiomer showing greater affinity, especially towards MT2 (Lipka-Belloli et al., 2001).
Synthesis of Silicon-Based Drugs
5-Fluoro-1,2,3,4-tetrahydronaphthalene derivatives have been used as a building block for silicon-based drugs. For instance, 4,4,5,5-tetramethyl-2-(3,5,5,8,8-pentamethyl-5,8-disila-5,6,7,8-tetrahydro-2-naphthyl)-1,3,2-dioxaborolane, a derivative, has shown potential in the synthesis of biologically active compounds like disila-bexarotene (Büttner et al., 2007).
PET Imaging in RX Receptor Study
In research related to retinoid X receptors, 5-Fluoro-1,2,3,4-tetrahydronaphthalene derivatives have been synthesized for use in PET imaging. This helps in studying the distribution and concentration of these receptors in the body, providing insight into various physiological and pathological processes (Wang et al., 2014).
Vesicular Acetylcholine Transporter Ligands
Certain derivatives of 5-Fluoro-1,2,3,4-tetrahydronaphthalene have been explored as ligands for the vesicular acetylcholine transporter (VAChT). These studies aim to understand the interaction of these compounds with VAChT and their potential use in neurological research (Assaad & Rayyes, 2013).
Serotonin Receptor Agents
Research has been conducted on N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, a class of compounds related to 5-Fluoro-1,2,3,4-tetrahydronaphthalene, for their affinity and activity at serotonin (5-HT) receptors, particularly the 5-HT7 receptor. This research is crucial for understanding the potential therapeutic applications of these compounds (Leopoldo et al., 2007).
Safety And Hazards
Propriétés
IUPAC Name |
5-fluoro-1,2,3,4-tetrahydronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F/c11-10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7H,1-2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYLVNKVCLHAAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90342148 | |
| Record name | 5-Fluoro-1,2,3,4-tetrahydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90342148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-1,2,3,4-tetrahydronaphthalene | |
CAS RN |
700-45-8 | |
| Record name | 5-Fluoro-1,2,3,4-tetrahydronaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=700-45-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-1,2,3,4-tetrahydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90342148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


